molecular formula C12H17N3O2 B12040761 6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid CAS No. 637354-27-9

6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid

Cat. No.: B12040761
CAS No.: 637354-27-9
M. Wt: 235.28 g/mol
InChI Key: GNTWGHUUGJDCDK-UHFFFAOYSA-N
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Description

6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid is a chemical compound with the molecular formula C11H15N3O2 It is a derivative of nicotinic acid, where the nicotinic acid moiety is substituted with a 4-methylpiperazin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid typically involves the reaction of nicotinic acid with 4-methylpiperazine. The process can be summarized as follows:

    Starting Materials: Nicotinic acid and 4-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Procedure: Nicotinic acid is dissolved in the solvent, and 4-methylpiperazine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • 6-((4-Methyl-1-piperazinyl)methyl)nicotinic acid
  • 6-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)nicotinic acid
  • 6-((3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic acid
  • 6-((2-(2-Hydroxyethyl)piperidin-1-yl)methyl)nicotinic acid

Comparison: 6-((4-Methylpiperazin-1-YL)methyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

637354-27-9

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

6-[(4-methylpiperazin-1-yl)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)9-11-3-2-10(8-13-11)12(16)17/h2-3,8H,4-7,9H2,1H3,(H,16,17)

InChI Key

GNTWGHUUGJDCDK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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